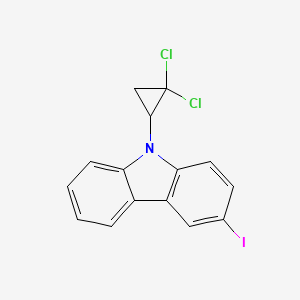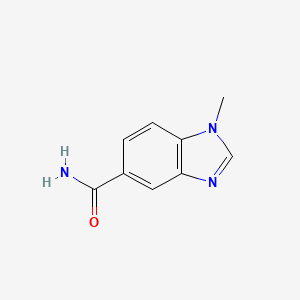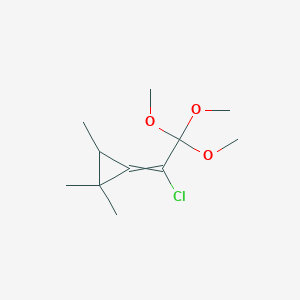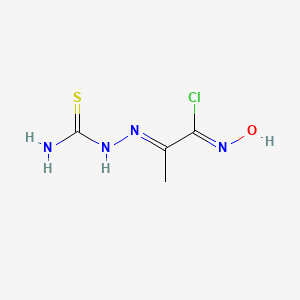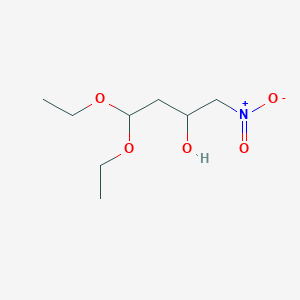
4,4-Diethoxy-1-nitrobutan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxy-1-nitrobutan-2-OL is an organic compound that belongs to the class of nitroalcohols It is characterized by the presence of two ethoxy groups, a nitro group, and a hydroxyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1-nitrobutan-2-OL can be achieved through a multi-step process. One common method involves the nitration of 4,4-Diethoxybutan-2-OL. The reaction typically requires the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diethoxy-1-nitrobutan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Diethoxy-1-nitrobutan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxy-1-nitrobutan-2-OL involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Diethoxybutan-2-OL: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitrobutan-2-OL: Lacks the ethoxy groups, resulting in different solubility and reactivity properties.
4,4-Dimethoxy-1-nitrobutan-2-OL: Similar structure but with methoxy groups instead of ethoxy groups, affecting its steric and electronic properties.
Uniqueness
4,4-Diethoxy-1-nitrobutan-2-OL is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both ethoxy and nitro groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
90227-84-2 |
|---|---|
Fórmula molecular |
C8H17NO5 |
Peso molecular |
207.22 g/mol |
Nombre IUPAC |
4,4-diethoxy-1-nitrobutan-2-ol |
InChI |
InChI=1S/C8H17NO5/c1-3-13-8(14-4-2)5-7(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
JOPPRRREMQFDKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C[N+](=O)[O-])O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
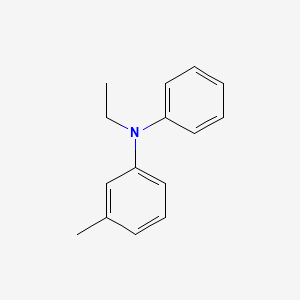


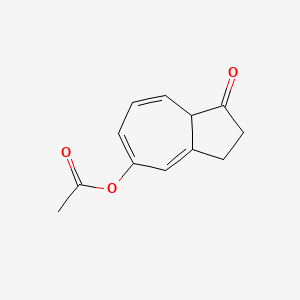

![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
